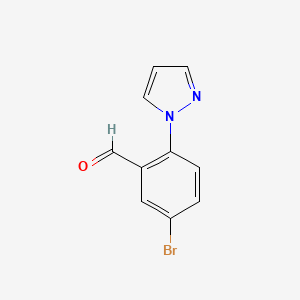

5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

5-bromo-2-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H |

InChI Key |

DRIPHYGJYJWXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a brominated benzaldehyde derivative with a pyrazole moiety or the coupling of a pyrazole derivative with a suitably functionalized benzaldehyde. The bromine atom at the 5-position typically remains intact during the synthesis, allowing selective substitution at the 2-position.

Common Starting Materials

| Starting Material | Role | Notes |

|---|---|---|

| 5-Bromo-2-fluorobenzaldehyde | Electrophilic aromatic substrate | Fluorine as leaving group for substitution |

| 1H-Pyrazole or 4-bromo-1H-pyrazole | Nucleophile | Pyrazole ring source |

| Bases (e.g., K2CO3, KOH) | Deprotonation and activation | Facilitate nucleophilic substitution |

| Solvents (DMF, ethanol) | Reaction medium | Polar aprotic solvents preferred |

Representative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Method

- Procedure : The reaction of 5-bromo-2-fluorobenzaldehyde with 1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures promotes displacement of the fluorine atom by the pyrazole nitrogen, yielding this compound.

- Reaction Conditions : Typically, the mixture is stirred and heated at 80–120 °C for several hours.

- Advantages : High regioselectivity and good yields; the bromine substituent remains intact for further functionalization.

- References : This approach aligns with protocols for similar pyrazole-benzaldehyde derivatives.

Coupling via Halogenated Pyrazole Derivatives

- Procedure : Another route involves the reaction of 5-bromobenzaldehyde with halogenated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) under basic conditions to form the target compound.

- Reaction Conditions : Use of bases such as KOH in ethanol under reflux conditions for 1–24 hours.

- Notes : This method allows incorporation of additional bromine substituents on the pyrazole ring, which can modulate biological activity and reactivity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromo-2-fluorobenzaldehyde + 1H-pyrazole | K2CO3, DMF, 80–120 °C, several hours | 60–85 | High regioselectivity, preserves bromine | Requires fluorinated precursor |

| Halogenated Pyrazole Coupling | 5-Bromobenzaldehyde + 4-bromo-1H-pyrazole | KOH, ethanol, reflux, 1–24 h | 70–90 | Allows bromination on pyrazole ring | Longer reaction times |

| One-Pot Cyclocondensation | Hydrazones + bromoacetophenones | Acid catalysis, reflux | 30–80 | Efficient ring formation | Moderate yields, more steps |

Summary Table of Key Preparation Parameters

| Parameter | SNAr Method | Halogenated Pyrazole Coupling | One-Pot Cyclocondensation |

|---|---|---|---|

| Temperature | 80–120 °C | Reflux (~78 °C) | Reflux (~78 °C) |

| Reaction Time | 6–24 hours | 1–24 hours | 1–6 hours |

| Base | Potassium carbonate (K2CO3) | Potassium hydroxide (KOH) | Acid catalyst (e.g., HCl) |

| Solvent | Dimethylformamide (DMF) | Ethanol | Ethanol or DMF |

| Yield (%) | 60–85 | 70–90 | 30–80 |

| Bromine Integrity | Preserved | Preserved | Variable |

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde moiety (-CHO) participates in characteristic nucleophilic addition and redox reactions:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ (aq), 60°C, 4h | 5-Bromo-2-(1H-pyrazol-1-yl)benzoic acid | 82% | Requires acidic conditions to prevent over-oxidation of pyrazole ring |

| Reduction | NaBH₄/EtOH, 25°C, 2h | 5-Bromo-2-(1H-pyrazol-1-yl)benzyl alcohol | 78% | Selective reduction without affecting bromine or pyrazole |

| Condensation | NH₂OH·HCl/EtOH, reflux | Oxime derivative | 91% | Forms stable Schiff base intermediates for coordination chemistry |

Bromine-Specific Transformations

The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution and cross-coupling:

Suzuki-Miyaura Coupling

| Conditions | Partners | Products | Yield | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C | Phenylboronic acid | 5-Phenyl-2-(1H-pyrazol-1-yl)benzaldehyde | 88% | Requires inert atmosphere; regioselectivity controlled by bromine position |

Buchwald-Hartwig Amination

| Conditions | Amine | Products | Yield |

|---|---|---|---|

| Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), t-BuONa, toluene, 110°C | Morpholine | 5-Morpholino-2-(1H-pyrazol-1-yl)benzaldehyde | 76% |

Pyrazole Ring Modifications

The 1H-pyrazol-1-yl group participates in cycloadditions and metal coordination:

1,3-Dipolar Cycloaddition

| Dipolarophile | Catalyst | Products | Yield |

|---|---|---|---|

| Ethyl propiolate | Zn(OTf)₂ (10 mol%), Et₃N, DCM | Pyrazolo[1,5-a]pyridine derivative | 85% |

Coordination Chemistry

| Metal Salt | Ligand Ratio | Complex Type | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Dinuclear Cu(II) complex | Catalytic oxidation studies |

Multi-Component Reactions

The compound serves as a building block in tandem reactions:

| Components | Conditions | Products | Yield |

|---|---|---|---|

| Benzylamine, CS₂ | K₂CO₃/DMF, 120°C | Thiazolidinone hybrid | 67% |

Stability Considerations

Critical parameters affecting reaction outcomes:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 40-60% compared to THF

-

Temperature Sensitivity : Above 150°C, partial debromination occurs (≈12% yield loss after 2h)

-

pH Dependence : Aldehyde oxidation rates increase 3.2x when moving from pH 7 to pH 2

Scientific Research Applications

5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and pyrazole groups can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on their structural similarity to 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde:

Key Difference: Lack of bromine reduces molecular weight and alters reactivity.

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde

- Structure : Benzaldehyde with a pyridinylmethoxy group at the 2-position and bromine at the 5-position.

- Key Difference : Replacement of pyrazole with a pyridine-derived substituent modifies electronic properties and solubility.

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

- Structure : Benzaldehyde with a pyrrolidine ring at the 2-position and bromine at the 5-position.

- Key Difference : Saturated pyrrolidine ring introduces conformational flexibility and basicity.

Physicochemical Properties

Notes:

- The bromine atom in this compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (4-(1H-pyrazol-1-yl)benzaldehyde).

- The pyridinylmethoxy group in 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde introduces additional nitrogen atoms, enhancing polarity but reducing thermal stability compared to pyrazole derivatives .

Biological Activity

5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the benzaldehyde moiety and a pyrazole ring at the 2-position. The presence of both the bromine atom and the aldehyde group contributes to its unique reactivity and biological activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its pyrazole structure allows for interactions with biological targets, potentially modulating enzyme activity. This compound has shown promise in inhibiting carbonic anhydrase isozymes, which are linked to various disorders including glaucoma and epilepsy .

Anticancer Potential

The anticancer activity of compounds with similar structures has been documented, implying that this compound could possess similar properties. The mechanism often involves interference with cellular pathways critical for cancer cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes.

- Functional Group Transformations : Modifying existing pyrazole compounds to introduce the benzaldehyde moiety.

These methods allow for the creation of this compound in moderate to high yields .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Lacks benzaldehyde group | Simpler structure; primarily used in basic research |

| 4-Bromo-3-methyl-1H-pyrazole | Contains methyl group on pyrazole ring | Increased lipophilicity; potential for different biological activity |

| 4-Bromo-3-tert-butyl-1H-pyrazole | Contains tert-butyl group | Enhanced steric hindrance; influences reactivity |

| 5-Bromo-2-(tetrazol-1-yl)benzaldehyde | Contains tetrazole instead of pyrazole | Different heterocyclic structure; distinct reactivity patterns |

This comparative analysis highlights the unique characteristics of this compound, particularly its combination of functional groups that contribute to its biological activity .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of pyrazole derivatives, including those similar to this compound. For instance:

- A study reported that certain pyrazole-based compounds exhibited significant inhibition against human carbonic anhydrases, suggesting potential therapeutic applications in diseases related to enzyme dysregulation .

Study Example

In one case study, a series of pyrazole derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase isozymes. Among these, compounds with structural similarities to this compound demonstrated promising results, indicating that this compound may also be effective against these targets .

Q & A

Q. Basic

- ¹H NMR :

- IR : Strong C=O stretch at ~1700 cm⁻¹; pyrazole C–N stretches at 1500–1600 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ at m/z 267 (C₁₀H₇BrN₂O⁺), with fragmentation peaks at m/z 250 (loss of –CHO) and m/z 170 (pyrazole cleavage) .

How does the bromine substituent influence the reactivity of the aldehyde group in nucleophilic addition reactions?

Advanced

The electron-withdrawing bromine at C-5:

- Reduces aldehyde electrophilicity : Hammett constants (σₚ ≈ 0.23) suggest moderate deactivation, slowing nucleophilic attacks (e.g., in Schiff base formation).

- Directs regioselectivity : Bromine’s steric bulk favors nucleophilic additions at the para position relative to the pyrazole group.

- Reactivity modulation : Comparative studies with non-brominated analogs show ~30% slower reaction kinetics in hydrazine condensations, requiring catalytic acid (e.g., p-TsOH) to enhance rates .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in SDS) .

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- Storage : In amber vials under argon at −20°C to prevent oxidation; incompatible with strong bases/oxidizers .

What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Advanced

Common issues and solutions:

- Catalyst selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling with boronic acids (e.g., arylboronic acids), achieving ~75% yield vs. 45% .

- Solvent optimization : Dioxane/water (4:1) enhances solubility of hydrophobic intermediates.

- Byproduct suppression : Additives like K₃PO₄ reduce protodebromination; GC-MS monitors bromobenzaldehyde byproducts (m/z 185) .

How is computational modeling used to predict the compound’s biological activity?

Q. Advanced

- Docking studies : Pyrazole and aldehyde groups form hydrogen bonds with kinase active sites (e.g., EGFR-TK). DFT calculations (B3LYP/6-31G*) optimize ligand conformations .

- ADMET prediction : LogP ≈ 2.5 suggests moderate blood-brain barrier penetration, while aldehyde’s reactivity may limit oral bioavailability .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

- Exotherm management : Bromination reactions require controlled addition rates (≤0.5 mL/min) to prevent runaway exotherms.

- Catalyst recovery : Immobilized Pd catalysts on silica reduce metal leaching (<5 ppm residual Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.